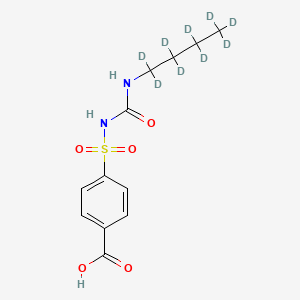
Carboxytolbutamide-d9 (butyl-d9)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy Tolbutamide-d9 is a deuterated derivative of 4-Carboxy Tolbutamide, which is a metabolite of Tolbutamide. Tolbutamide is a sulfonylurea class drug used primarily for the treatment of type 2 diabetes mellitus. The deuterated form, 4-Carboxy Tolbutamide-d9, is often used in scientific research, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy Tolbutamide-d9 involves the incorporation of deuterium atoms into the molecular structure of 4-Carboxy Tolbutamide. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of 4-Carboxy Tolbutamide-d9 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the deuterium content and overall purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Carboxy Tolbutamide-d9 can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The sulfonylurea group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-Carboxy Tolbutamide-d9 is widely used in scientific research due to its deuterated nature, which makes it an excellent tool for:
Proteomics: Used as an internal standard in mass spectrometry for the quantification of proteins and peptides.
Metabolic Studies: Helps in tracing metabolic pathways and studying the metabolism of Tolbutamide.
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Tolbutamide and its metabolites.
Drug Development: Assists in the development of new drugs by providing insights into the metabolic fate of Tolbutamide.
Mécanisme D'action
The mechanism of action of 4-Carboxy Tolbutamide-d9 is similar to that of Tolbutamide. Tolbutamide works by stimulating the release of insulin from the beta cells of the pancreas. It binds to the sulfonylurea receptor on the beta cell membrane, leading to the inhibition of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane, opening of voltage-gated calcium channels, and influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolbutamide: The parent compound, used for the treatment of type 2 diabetes.
4-Carboxy Tolbutamide: The non-deuterated form of 4-Carboxy Tolbutamide-d9.
Chlorpropamide: Another sulfonylurea drug with a similar mechanism of action.
Acetohexamide: A first-generation sulfonylurea with similar pharmacological properties.
Uniqueness
4-Carboxy Tolbutamide-d9 is unique due to its deuterated nature, which provides several advantages in scientific research. The presence of deuterium atoms enhances the stability of the compound and allows for more accurate quantification in mass spectrometry. This makes it a valuable tool for proteomics and metabolic studies.
Propriétés
Formule moléculaire |
C12H16N2O5S |
|---|---|
Poids moléculaire |
309.39 g/mol |
Nom IUPAC |
4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)/i1D3,2D2,3D2,8D2 |
Clé InChI |
GCMVATDSSHTCOS-WRMMWXQOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


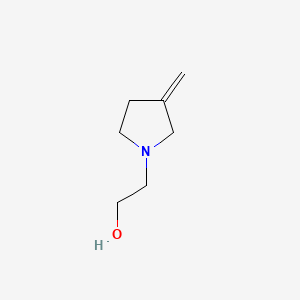
![3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile](/img/structure/B15128540.png)



![rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide, trans](/img/structure/B15128564.png)
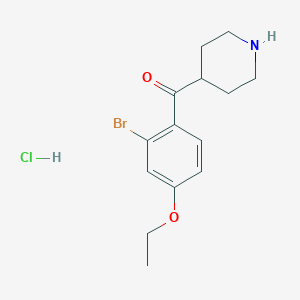
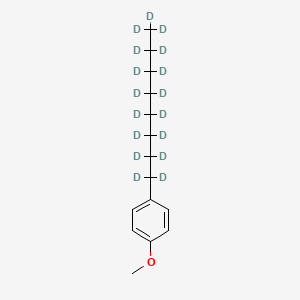

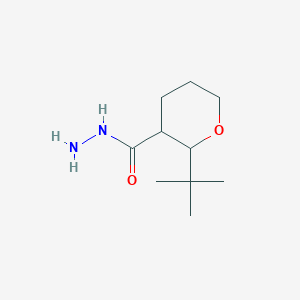
![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine](/img/structure/B15128581.png)
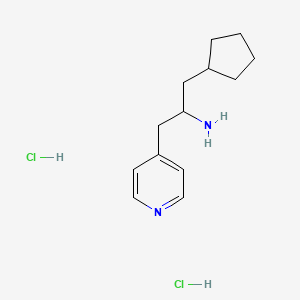
![7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B15128589.png)
![1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15128590.png)
